Cas no 2228855-41-0 (2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol)
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
- EN300-1760239
- 2228855-41-0
-
- Inchi: 1S/C13H19NO2/c1-9-5-11-6-10(3-4-12(11)16-9)7-13(2,14)8-15/h3-4,6,9,15H,5,7-8,14H2,1-2H3
- InChI Key: POJMGHKJKVWNHL-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2CC1C)CC(C)(CO)N
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.5Ų
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1760239-1g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 1g |
$1272.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-5g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-10g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 10g |
$5467.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-0.05g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-0.1g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-0.25g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-0.5g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-1.0g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1760239-2.5g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1760239-5.0g |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
2228855-41-0 | 5g |
$3687.0 | 2023-06-03 |
2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol
Research Brief on 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol (CAS: 2228855-41-0)
The compound 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol (CAS: 2228855-41-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the unique structural features of 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol, which contribute to its bioactivity. The compound's benzofuran moiety and amino alcohol functional groups are of particular interest, as they are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions suggest potential applications in neurological and metabolic disorders.
In a recent publication in the Journal of Medicinal Chemistry, researchers reported the synthesis and characterization of 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol, along with its derivatives. The study employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the compound's structure. Additionally, in vitro assays demonstrated its ability to modulate specific receptor activities, indicating its potential as a lead compound for drug development.
Further investigations into the pharmacological profile of 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol have revealed its promising effects in preclinical models. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated the compound's efficacy in reducing oxidative stress and inflammation in neuronal cells, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Despite these promising findings, challenges remain in the development of 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further optimization and in vivo studies. Researchers are currently exploring various formulation strategies, including prodrug approaches and nanoparticle-based delivery systems, to enhance the compound's pharmacokinetic properties.
In conclusion, 2-amino-2-methyl-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-ol (CAS: 2228855-41-0) represents a promising candidate for further investigation in the field of chemical biology and drug discovery. Its unique structural features and demonstrated bioactivity make it a valuable lead compound for the development of novel therapeutics targeting neurological and metabolic disorders. Future research should focus on addressing the current limitations and advancing the compound through the drug development pipeline.
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